molecular formula C13H16F3N3O3 B1362276 2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol CAS No. 330633-81-3

2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol

Cat. No.: B1362276
CAS No.: 330633-81-3
M. Wt: 319.28 g/mol
InChI Key: CSQYNPKWTDSSNB-UHFFFAOYSA-N
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Description

2-[4-[2-Nitro-4-(Trifluoromethyl)phenyl]piperazino]-1-ethanol (CAS Number 330633-81-3) is a high-purity piperazine derivative supplied as a solid for research applications. The compound features a molecular formula of C13H16F3N3O3 and a molecular weight of 319.28 g/mol. It has a melting point of 108-110°C . Piperazine derivatives are privileged structures in medicinal chemistry and drug discovery, frequently utilized as building blocks in the synthesis of bioactive molecules and pharmaceuticals . The structural motif of a substituted piperazine linked to an ethanol group provides researchers with a versatile synthon for further chemical modification. The presence of both electron-withdrawing nitro and trifluoromethyl groups on the phenyl ring makes this compound a valuable intermediate for exploring structure-activity relationships, particularly in the development of compounds with potential pharmacological activity. This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O3/c14-13(15,16)10-1-2-11(12(9-10)19(21)22)18-5-3-17(4-6-18)7-8-20/h1-2,9,20H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQYNPKWTDSSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379697
Record name 2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809668
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

330633-81-3
Record name 2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 330633-81-3
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Preparation Methods

Stepwise Synthesis

Step Reaction Reagents & Conditions Notes
1 Nitration of 4-(trifluoromethyl)aniline Nitrating agents (e.g., HNO3/H2SO4), controlled temperature Produces 2-nitro-4-(trifluoromethyl)aniline
2 Coupling with piperazine Piperazine, solvent (e.g., ethanol or an inert organic solvent), moderate heating Forms 2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol
3 Purification Crystallization, chromatography Ensures high purity for research or industrial use

Industrial Scale Adaptations

  • Use of continuous flow reactors to improve reaction control and scalability.
  • Application of advanced purification techniques to achieve pharmaceutical-grade purity.
  • Optimization of reaction parameters such as solvent choice, temperature, and reagent ratios to maximize yield and minimize by-products.

Reaction Mechanism Insights

  • The nitration step introduces a nitro group ortho to the trifluoromethyl substituent on the aromatic ring.
  • The piperazine substitution involves nucleophilic aromatic substitution or amine coupling, where the piperazine nitrogen attacks the aromatic intermediate.
  • The presence of the trifluoromethyl group influences the electronic properties, facilitating selective nitration and substitution.
  • The hydroxyethyl group is introduced via reaction conditions favoring substitution on the piperazine ring, yielding the ethanol moiety attached to the nitrogen.

Alternative Synthetic Approaches and Related Processes

While direct literature on alternative syntheses of this exact compound is limited, related processes provide insight:

  • Processes for preparing 4-nitro-2-(trifluoromethyl) aromatic intermediates involve environmentally friendly, solvent-optimized nitration and substitution steps, often carried out in inert organic solvents such as toluene, ethyl acetate, or dimethylformamide (DMF).
  • Reaction conditions typically maintain ambient to moderate temperatures (10–50°C) with controlled addition of reagents to optimize yield and minimize side reactions.
  • The molar ratios of bases to aromatic intermediates are carefully adjusted (e.g., 3:1 to 1:1) to control reaction kinetics and product formation.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Condition Comments
Nitration reagents Concentrated HNO3/H2SO4 Controlled temperature to avoid over-nitration
Piperazine coupling Piperazine in ethanol or inert solvent Moderate heating (ambient to 50°C)
Solvents Ethanol, toluene, ethyl acetate, DMF Choice depends on scale and purification needs
Reaction temperature 10–50°C Controlled for selectivity and yield
Base to intermediate molar ratio 1:1 to 3:1 Optimized for efficient substitution
Purification methods Crystallization, chromatography Ensures compound purity > 98%

Research Findings and Practical Considerations

  • The nitro group reduction potential allows for further chemical modifications, enabling derivative synthesis.
  • The trifluoromethyl group imparts unique electronic and steric properties, influencing biological activity and chemical stability.
  • The piperazine ring provides versatile sites for substitution, allowing for analog development.
  • Industrial processes emphasize environmental considerations , favoring solvent recycling and minimizing hazardous waste.

Chemical Reactions Analysis

Types of Reactions

2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[4-[2-Amino-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol .

Scientific Research Applications

2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in its activity, influencing its binding affinity and reactivity. The piperazine ring allows for interactions with various enzymes and receptors, potentially modulating biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications in Piperazino-Ethanol Derivatives

The compound belongs to a class of piperazine derivatives functionalized with ethanol and aromatic substituents. Structural analogs vary primarily in the substituents on the phenyl ring and the nature of the piperazine-ethanol backbone. Below is a comparative analysis:

Table 1: Structural and Physical Comparison of Selected Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents on Phenyl Ring Key Features
This compound C₁₃H₁₆F₃N₃O₃ 319.29 330633-81-3 2-Nitro-4-(trifluoromethyl) High lipophilicity due to CF₃ group; electron-withdrawing nitro group enhances reactivity .
2-[4-(4-Nitrophenyl)-1-piperazinyl]ethanol C₁₂H₁₇N₃O₃ 251.29 5521-38-0 4-Nitro Simpler structure; lacks trifluoromethyl group, reducing steric and electronic effects .
2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1-ethanol C₁₃H₁₈ClN₂O₃S 314.81 16017-65-5 4-Chlorophenylsulfonyl Sulfonyl group introduces polar characteristics; potential for hydrogen bonding .
2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1-ethanol C₁₃H₂₀N₂O₃S 284.37 16017-64-4 4-Methylphenylsulfonyl Methyl group increases hydrophobicity; sulfonyl moiety may alter metabolic stability .

Functional and Pharmacological Implications

Sulfonyl-containing analogs (e.g., 2-{4-[(4-chlorophenyl)sulfonyl]piperazino}-1-ethanol) exhibit polar sulfonyl groups, which may improve solubility in polar solvents but reduce membrane permeability .

Lipophilicity and Bioavailability: The trifluoromethyl group significantly increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration compared to non-fluorinated analogs . Methyl and chloro substituents in sulfonyl analogs balance hydrophobicity and polarity, making them intermediates in drug design for peripheral targets .

Synthetic Accessibility :

  • The target compound’s synthesis requires specialized reagents (e.g., nitro-trifluoromethylphenyl intermediates), whereas sulfonyl analogs are synthesized via sulfonylation of piperazine, a more straightforward process .

Commercial and Research Relevance

  • Availability : The target compound is marketed by suppliers like CymitQuimica at €67.00/500 mg, reflecting its niche research applications .
  • Applications :
    • Used in structure-activity relationship (SAR) studies for central nervous system (CNS) targets due to its trifluoromethyl group .
    • Sulfonyl analogs are prevalent in antimicrobial and anticancer agent development .

Biological Activity

2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol, also known as a derivative of piperazine, has garnered attention due to its potential biological activities. This compound features a nitro group and trifluoromethyl substitution, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and structure-activity relationships.

The molecular formula for this compound is C13H16F3N3O3C_{13}H_{16}F_{3}N_{3}O_{3} with a molecular weight of approximately 303.28 g/mol. The compound is characterized by the following physical properties:

PropertyValue
Melting Point65 °C
Boiling Point370 °C (predicted)
Density1.355 g/cm³ (predicted)
pKa8.58 (predicted)
AppearanceOrange powder

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing piperazine moieties. For instance, derivatives similar to this compound were screened against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and mycobacterial species.

In Vitro Studies

A study demonstrated that compounds with a piperazine structure exhibited significant activity against Mycobacterium species. Specifically, one derivative showed a minimum inhibitory concentration (MIC) comparable to that of standard antibiotics like isoniazid, indicating promising potential against resistant strains .

Moreover, the presence of the trifluoromethyl group was found to enhance lipophilicity, improving membrane permeability and thereby increasing antimicrobial efficacy .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using human monocytic leukemia THP-1 cell lines. Results indicated that certain derivatives exhibited notable antiproliferative activity, suggesting a potential role in cancer therapy. The relationship between antimicrobial activity and cytotoxicity was explored, revealing that some compounds could selectively inhibit tumor cell proliferation while maintaining antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is heavily influenced by their structural components. The electronic and steric properties of substituents on the piperazine ring play crucial roles in determining their interactions with biological targets. For instance:

  • Nitro Group : Enhances electron-withdrawing capacity, potentially increasing reactivity with biological molecules.
  • Trifluoromethyl Group : Increases lipophilicity, facilitating better penetration through lipid membranes.

Table 1 summarizes key findings from SAR studies on related compounds:

Compound StructureMIC (μM)Activity Type
Piperazine derivative with trifluoromethyl substitution31.75Antimicrobial
Piperazine derivative without trifluoromethyl50.00Less active
Nitro-substituted analogue17.62Higher efficacy

Case Studies

Several case studies have explored the therapeutic potential of piperazine derivatives:

  • Mycobacterial Infections : A compound structurally related to this compound demonstrated effective inhibition against M. kansasii, showcasing its potential in treating mycobacterial infections .
  • Fungal Infections : Another study focused on antifungal activity revealed that similar piperazine derivatives effectively inhibited growth in various Candida species, including fluconazole-resistant strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling a nitro-trifluoromethylphenyl moiety to a piperazine-ethanol backbone via nucleophilic substitution or reductive amination. For example, refluxing intermediates in methanol with stoichiometric control improves yield . Purity optimization requires chromatographic techniques (e.g., HPLC with C18 columns) and recrystallization using solvents like ethanol-water mixtures . Purity validation should include NMR (≥95% purity) and mass spectrometry .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm, ethanol -OH at δ 1.5–2.0 ppm) and confirms nitro/trifluoromethyl group integration .
  • FT-IR : Identifies functional groups (e.g., C-F stretch ~1100 cm⁻¹, NO₂ symmetric stretch ~1350 cm⁻¹) .
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated in related piperazine derivatives .

Q. How can researchers mitigate challenges in solubility for preliminary in vitro assays?

  • Methodological Answer : Low aqueous solubility is common due to the hydrophobic trifluoromethyl group. Strategies include:

  • Co-solvents : Use DMSO (≤5% v/v) to maintain solubility without cytotoxicity .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate esters) at the ethanol moiety while monitoring SAR .
  • Micellar systems : Incorporate surfactants like Tween-80 for dispersion in biological buffers .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties and target binding?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity (LogP ↑), improving membrane permeability but potentially reducing aqueous solubility. Computational modeling (e.g., molecular docking with AutoDock Vina) reveals steric and electronic effects on binding to targets like serotonin receptors. Comparative studies with non-fluorinated analogs show ≥2-fold increased binding affinity . In vitro assays (e.g., Caco-2 permeability) validate bioavailability predictions .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, pH). Systematic approaches include:

  • Dose-response standardization : Use fixed incubation times (e.g., 48 hr for cytotoxicity assays) .
  • Control normalization : Include reference compounds (e.g., doxorubicin for anticancer assays) to calibrate inter-lab variability .
  • Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity .

Q. What in silico tools are suitable for predicting SAR of piperazine-ethanol derivatives?

  • Methodological Answer :

  • QSAR Models : Utilize DRAGON or MOE descriptors to correlate substituent effects (e.g., nitro positioning) with activity .
  • DFT Calculations : Gaussian09 optimizes geometries to assess electronic effects (e.g., nitro group electron-withdrawing capacity on piperazine basicity) .
  • MD Simulations : GROMACS evaluates stability of ligand-receptor complexes over 100 ns trajectories .

Experimental Design Considerations

Q. How to design stability studies under physiological conditions?

  • Methodological Answer :

  • pH-Variation Tests : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hr. Monitor degradation via HPLC-UV .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products using LC-MS .
  • Thermal Stability : Store at 4°C, 25°C, and 40°C for 1 month; assess purity loss with DSC/TGA .

Data Analysis and Validation

Q. How to validate conflicting crystallographic data on piperazine ring conformation?

  • Methodological Answer :

  • Rietveld Refinement : Apply TOPAS-Academic to resolve chair vs. boat conformations in XRD data .
  • Comparative Analysis : Cross-reference with Cambridge Structural Database entries (e.g., CSD refcode XOPCAU) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol
Reactant of Route 2
Reactant of Route 2
2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.